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Introduction

N-Oleoyl sphinganine, a species of dihydroceramide, is a crucial bioactive sphingolipid
involved in a myriad of cellular processes. As an intermediate in the de novo sphingolipid
synthesis pathway, it is formed through the N-acylation of sphinganine with oleic acid, a
reaction catalyzed by ceramide synthases. While often considered within the broader class of
ceramides, the specific acyl chain length and saturation of N-Oleoyl sphinganine confer
unique biophysical properties that influence its physiological roles. This technical guide
provides a comprehensive overview of the core physiological relevance of N-Oleoyl
sphinganine, with a focus on its synthesis, involvement in cellular signaling, and its
implications in health and disease. This document is intended for researchers, scientists, and
drug development professionals seeking a detailed understanding of this specific sphingolipid.

Biosynthesis and Metabolism of N-Oleoyl
Sphinganine

N-Oleoyl sphinganine is synthesized in the endoplasmic reticulum as part of the de novo
sphingolipid synthesis pathway. The final step in its formation is the acylation of the sphingoid
base sphinganine (dihydrosphingosine) with oleoyl-CoA. This reaction is catalyzed by a family

of enzymes known as ceramide synthases (CerS).[1] There are six known mammalian CerS
isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[2]
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While specificities can overlap, certain CerS isoforms are more prominently involved in the
synthesis of ceramides with C18 acyl chains like oleic acid.

The general pathway for the de novo synthesis of N-Oleoyl sphinganine is as follows:

o Condensation: Serine and palmitoyl-CoA are condensed by serine palmitoyltransferase
(SPT), the rate-limiting enzyme in sphingolipid biosynthesis, to form 3-ketosphinganine.[3]

e Reduction: 3-ketosphinganine is reduced to sphinganine (dihydrosphingosine).[4]

e N-acylation: Sphinganine is acylated with oleoyl-CoA by a ceramide synthase to form N-
Oleoyl sphinganine (dihydroceramide d18:0/18:1).[1]

Following its synthesis, N-Oleoyl sphinganine can be further metabolized. A key conversion is
its desaturation by dihydroceramide desaturase to form N-oleoyl-sphingosine (ceramide
d18:1/18:1).[5] This ceramide can then be a substrate for the synthesis of more complex
sphingolipids like sphingomyelin and glucosylceramide, or it can be catabolized to sphingosine
and subsequently sphingosine-1-phosphate, another critical signaling molecule.
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Physiological Roles and Signaling Pathways

While much of the research has focused on ceramides as a general class of molecules, the

specific acyl chain composition is now understood to be a critical determinant of their biological

function. N-Oleoyl sphinganine and its desaturated counterpart, N-oleoyl-sphingosine, are
integral components of cellular membranes and are involved in the formation of lipid rafts—
specialized membrane microdomains that serve as platforms for signal transduction.[2][6]

Regulation of Apoptosis

Ceramides are well-established as pro-apoptotic molecules.[7][8] They can be generated in
response to various cellular stresses and can induce apoptosis through multiple pathways.
While specific signaling cascades for N-Oleoyl sphinganine are not fully elucidated, it is
expected to participate in the general mechanisms of ceramide-induced apoptosis. These
mechanisms include:

e Mitochondrial Pathway: Ceramides can form channels in the outer mitochondrial membrane,

leading to the release of cytochrome ¢ and the subsequent activation of the caspase
cascade.[5]

» Activation of Protein Phosphatases: Ceramides can activate protein phosphatase 1 (PP1)
and protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival
proteins like Akt, and activate pro-apoptotic proteins.

e Regulation of Kinase Cascades: Ceramides can influence various kinase signaling
pathways, including the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress
responses and apoptosis.
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General Ceramide-Mediated Apoptosis Pathways.
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Regulation of Cell Proliferation and the Cell Cycle

In contrast to their pro-apoptotic roles, sphingolipids are also involved in regulating cell
proliferation. The balance between pro-apoptotic ceramides and pro-proliferative sphingosine-
1-phosphate (S1P) is often referred to as the "sphingolipid rheostat".[9] N-Oleoyl sphinganine,
as a precursor to other sphingolipids, plays a role in maintaining this balance. Dysregulation of
its metabolism can shift the balance towards either cell cycle arrest or uncontrolled
proliferation. Ceramides have been shown to induce cell cycle arrest, often at the G1/S or
G2/M checkpoints, through mechanisms that can involve the regulation of cyclin-dependent
kinases (CDKs) and their inhibitors.[9]

Quantitative Data

The concentration of N-Oleoyl sphinganine can vary significantly between different tissues
and under various physiological and pathological conditions. While comprehensive data
specifically for N-Oleoyl sphinganine is still emerging, studies analyzing the broader
sphingolipidome provide valuable insights.
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Biological Matrix

Condition

N-Oleoyl
Sphinganine (Cer
d18:0/18:1)
Concentration

Reference

Human Plasma

Healthy

Levels are generally
low compared to other  [10]

ceramide species.

Human Plasma

Overweight/Insulin-

Resistant

Elevated levels of
C18:1 ceramides have  [11]

been reported.

Ovarian Cancer

Tissue

Advanced Stage

Increased levels of
C18:1 ceramides have [11]
been observed.

Colorectal Cancer

Tissue

Tumor

Altered levels of

various ceramide
species, including
C18:1, have been

noted compared to

[12]

healthy tissue.

Lung Cancer Tissue

Tumor

Decreased levels of

total ceramides have

been observed in [13]
some lung cancer

types.

Adipose Tissue

Obese Humans

Elevated levels of
C18:1 ceramides have

. [14]
been correlated with

insulin resistance.

Note: The concentrations are often reported as part of a larger lipidomics profile and may be
presented in various units (e.g., pmol/mg tissue, uM). Direct comparisons between studies
should be made with caution due to differences in methodologies.
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Experimental Protocols
Chemical Synthesis of N-Oleoyl Sphinganine

This protocol is adapted from general methods for ceramide synthesis.[6][15][16]
Materials:

Sphinganine (dihydrosphingosine)

Oleic acid or Oleoyl chloride

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysuccinimide (NHS) (if using oleic acid)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Silica gel for column chromatography

Solvents for chromatography (e.g., chloroform/methanol or hexane/ethyl acetate gradients)
Procedure (using Oleic Acid and EDC/NHS):

» Activation of Oleic Acid: Dissolve oleic acid (1.1 eq) and NHS (1.2 eq) in anhydrous DCM.
Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise and stir the reaction
mixture at 0°C for 30 minutes, then at room temperature for 4-6 hours until the formation of
the NHS-ester is complete (can be monitored by TLC).

N-acylation: In a separate flask, dissolve sphinganine (1.0 eq) in a mixture of DCM and a
small amount of a polar co-solvent like DMF if needed to aid solubility. Add a base such as
TEA or DIPEA (2.0 eq).

Slowly add the solution of the activated oleic acid (NHS-ester) to the sphinganine solution at
room temperature.
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 Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by
TLC until the sphinganine is consumed.

o Work-up: Quench the reaction with water and extract the product with DCM. Wash the
organic layer sequentially with dilute HCI, saturated NaHCOs solution, and brine. Dry the
organic layer over anhydrous Na2SOa4 and concentrate under reduced pressure.

« Purification: Purify the crude product by silica gel column chromatography using a suitable
solvent gradient (e.g., a gradient of methanol in chloroform) to obtain pure N-Oleoyl
sphinganine.

o Characterization: Confirm the identity and purity of the product using techniques such as 'H
NMR, 8C NMR, and mass spectrometry.

Quantification of N-Oleoyl Sphinganine by LC-MS/MS

This protocol provides a general workflow for the quantification of N-Oleoyl sphinganine in
biological samples.[17][18][19][20][21]

Materials and Reagents:

 Internal Standard (IS): A stable isotope-labeled ceramide, such as Ceramide (d18:0/17:1) or
a deuterated analog.

e Solvents: Methanol, chloroform, isopropanol, acetonitrile, formic acid, ammonium formate (all
LC-MS grade).

e Liquid Chromatography System coupled to a Tandem Mass Spectrometer (LC-MS/MS).
o C18 reversed-phase analytical column.

Sample Preparation (Lipid Extraction):

e Homogenize tissue samples or use biofluid (e.g., plasma) directly.

e To a known amount of sample (e.g., 50 pL of plasma or 10 mg of homogenized tissue), add
the internal standard solution at a known concentration.
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e Perform a liquid-liquid extraction. A common method is a modified Bligh-Dyer extraction:

o

Add a mixture of chloroform:methanol (e.g., 2:1 v/v).

[¢]

Vortex thoroughly and incubate.

o

Induce phase separation by adding chloroform and water.

[e]

Centrifuge to separate the layers.
o Carefully collect the lower organic phase containing the lipids.
e Dry the lipid extract under a stream of nitrogen.

» Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g.,
methanol or the initial mobile phase compaosition).

LC-MS/MS Analysis:
o Chromatographic Separation:
o Inject the reconstituted sample onto a C18 reversed-phase column.

o Use a binary solvent system (e.g., Mobile Phase A: water with 0.1% formic acid and 2 mM
ammonium formate; Mobile Phase B: acetonitrile/isopropanol (e.g., 90:10 v/v) with 0.1%
formic acid and 2 mM ammonium formate).

o Apply a gradient elution to separate the different lipid species. A typical gradient will start
with a higher proportion of mobile phase A and ramp up to a high percentage of mobile
phase B.

e Mass Spectrometric Detection:
o Operate the mass spectrometer in negative ion mode for dihydroceramides.

o Use Multiple Reaction Monitoring (MRM) for quantification.
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o Define the precursor ion (deprotonated molecule [M-H]~ for N-Oleoyl sphinganine) and a
specific product ion for both the analyte and the internal standard.

o Optimize MS parameters (e.g., collision energy, declustering potential) for maximum

sensitivity.
Data Analysis:

 Integrate the peak areas for both the analyte (N-Oleoyl sphinganine) and the internal
standard.

o Calculate the ratio of the analyte peak area to the internal standard peak area.

o Generate a calibration curve using known concentrations of N-Oleoyl sphinganine standard
solutions with a fixed amount of internal standard.

o Determine the concentration of N-Oleoyl sphinganine in the samples by interpolating the
peak area ratios onto the calibration curve.
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LC-MS/MS Workflow for N-Oleoyl Sphinganine Quantification.
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Conclusion and Future Directions

N-Oleoyl sphinganine is a physiologically relevant sphingolipid that plays a role in
fundamental cellular processes, including membrane structure, apoptosis, and cell cycle
regulation. While its specific functions are still being unraveled, it is clear that the acyl chain
composition of dihydroceramides is a critical determinant of their biological activity. The
methodologies outlined in this guide provide a framework for the synthesis and quantification of
N-Oleoyl sphinganine, enabling further investigation into its precise roles in health and
disease.

Future research should focus on identifying the specific protein targets and signaling pathways
that are directly modulated by N-Oleoyl sphinganine to differentiate its functions from those of
other ceramide species. Comparative studies using a range of dihydroceramides with different
acyl chains will be crucial in this endeavor. Furthermore, more extensive quantitative lipidomics
studies are needed to establish a comprehensive understanding of the tissue-specific and
disease-associated levels of N-Oleoyl sphinganine, which may lead to its development as a
biomarker or a therapeutic target. The continued development of advanced analytical
techniques will undoubtedly facilitate these future discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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